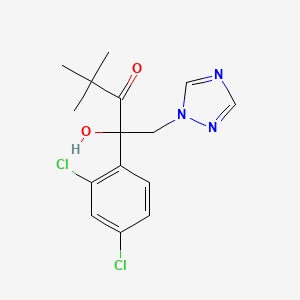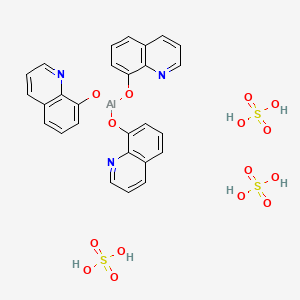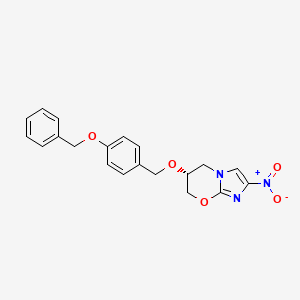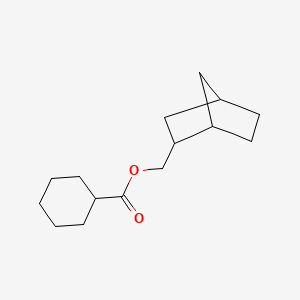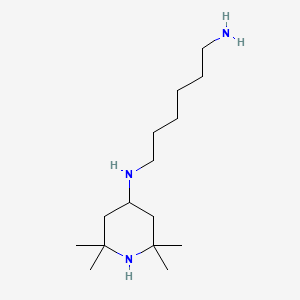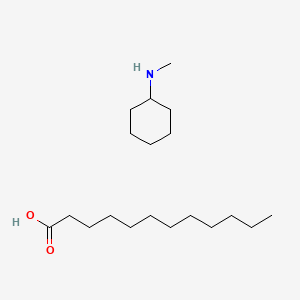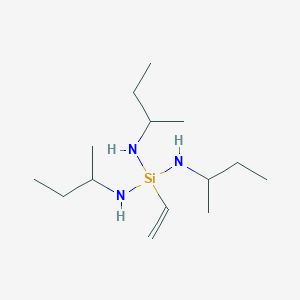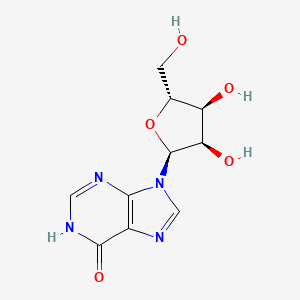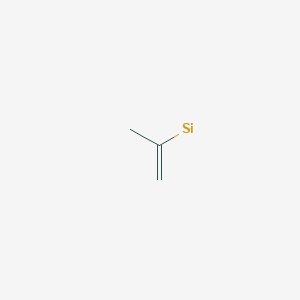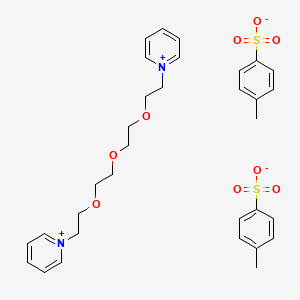
1,1'-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is a chemical compound with the molecular formula C32H40N2O9S2 and a molecular weight of 660.798. This compound is known for its unique structure, which includes two pyridinium rings connected by an oxybis(ethyleneoxyethylene) linker and two toluene-p-sulphonate groups. It is used in various scientific research applications due to its distinctive chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) typically involves the reaction of pyridine derivatives with oxybis(ethyleneoxyethylene) and toluene-p-sulphonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the toluene-p-sulphonate groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyridinium derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the toluene-p-sulphonate groups .
科学的研究の応用
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, or altering the structure and function of nucleic acids. These interactions are mediated by the unique structural features of the compound, which allow it to form specific and stable complexes with its targets .
類似化合物との比較
Similar Compounds
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium chloride
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bromide
- 1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium iodide
Uniqueness
1,1’-(Oxybis(ethyleneoxyethylene))dipyridinium bis(toluene-p-sulphonate) is unique due to the presence of toluene-p-sulphonate groups, which impart distinct chemical properties such as solubility, reactivity, and stability. These properties make it particularly useful in applications where other similar compounds may not be as effective .
特性
CAS番号 |
85050-09-5 |
|---|---|
分子式 |
C32H40N2O9S2 |
分子量 |
660.8 g/mol |
IUPAC名 |
4-methylbenzenesulfonate;1-[2-[2-[2-(2-pyridin-1-ium-1-ylethoxy)ethoxy]ethoxy]ethyl]pyridin-1-ium |
InChI |
InChI=1S/C18H26N2O3.2C7H8O3S/c1-3-7-19(8-4-1)11-13-21-15-17-23-18-16-22-14-12-20-9-5-2-6-10-20;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-10H,11-18H2;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2 |
InChIキー |
PSVZOTISEVMEGP-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[N+](C=C1)CCOCCOCCOCC[N+]2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4,5-Tetrabromo-3,6-bis[(pentabromophenoxy)methyl]benzene](/img/structure/B12685985.png)
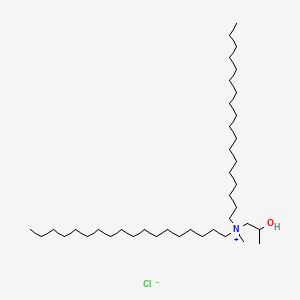
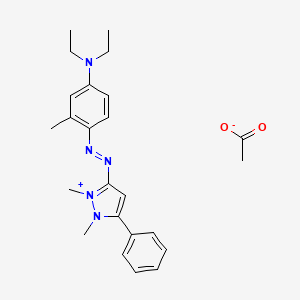
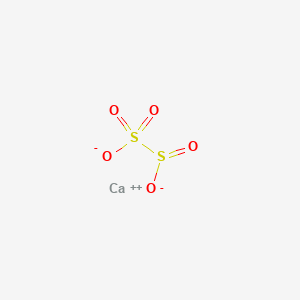
![7,18-bis(4-aminophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12686004.png)
